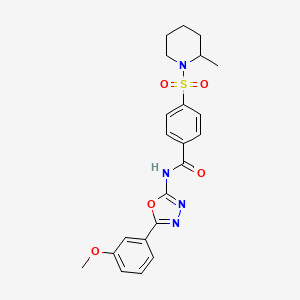

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C22H24N4O5S and its molecular weight is 456.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, characterization, and biological activities of this compound, drawing on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps starting from readily available precursors. The oxadiazole ring is crucial for its biological activity and is formed through cyclization reactions involving hydrazones. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

- Cytotoxicity Assays : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The MTT assay results indicated that these compounds can induce apoptosis in cancer cells by activating pathways involving caspases and altering the Bax/Bcl-2 ratio .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| SL-01 | 25.72 ± 3.95 | MCF Cells |

| Drug 1 | 45.2 ± 13.0 | U87 Glioblastoma |

The mechanism through which these compounds exert their effects often involves:

- Induction of Apoptosis : The activation of caspases (e.g., caspase-3 and -9) leads to programmed cell death.

- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at various phases.

- Inhibition of Tumor Growth : In vivo studies demonstrated that these compounds could significantly delay tumor growth in xenograft models without causing substantial weight loss in the subjects .

Study 1: Antitumor Efficacy in Mice

In a study involving nude mice bearing human cancer xenografts, a related compound demonstrated effective tumor growth suppression. The study utilized both histological analysis and molecular assays to evaluate the drug's efficacy .

Study 2: Structure–Activity Relationship (SAR)

Research on the SAR of oxadiazole derivatives has revealed that modifications to the piperidine moiety can enhance biological activity. For example, substituents on the benzamide portion significantly affect binding affinity and cytotoxicity .

Aplicaciones Científicas De Investigación

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing the oxadiazole moiety. For instance, a related compound demonstrated potent activity against multidrug-resistant strains of bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves targeting the bacterial division protein FtsZ, which is crucial for bacterial cell division. This suggests that N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide could be developed as a novel antibacterial agent.

| Compound | Activity | Target |

|---|---|---|

| A14 | Potent | FtsZ |

| Comparison with clinical drugs | Superior to ciprofloxacin and linezolid | - |

Anti-inflammatory Properties

Compounds with similar structures have shown significant anti-inflammatory effects in various models. For example, a study on p38 MAP kinase inhibitors indicated that derivatives of oxadiazoles can effectively reduce inflammation markers in vivo. This positions our compound as a potential candidate for treating inflammatory diseases.

| Study | Findings |

|---|---|

| p38 MAP Kinase Inhibitors | Compounds showed enhanced efficacy in reducing inflammation in rat models |

Anticancer Potential

The anticancer properties of oxadiazole derivatives are well-documented. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways. The specific structural features of this compound may enhance its effectiveness against specific cancer types.

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Breast Cancer | Induction of apoptosis via mitochondrial pathways | |

| Colon Cancer | Inhibition of cell proliferation |

Case Study 1: Antibacterial Efficacy

A study examined the efficacy of various oxadiazole-containing benzamides against MRSA. The results indicated that compounds with specific substitutions exhibited significantly higher antibacterial activity compared to standard treatments. The structure-activity relationship (SAR) analysis provided insights into optimizing these compounds for better performance.

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammatory models, the compound demonstrated a marked reduction in pro-inflammatory cytokines when tested in vitro and in vivo. These findings suggest its potential application in treating chronic inflammatory conditions.

Análisis De Reacciones Químicas

Hydrolysis of the Oxadiazole Ring

The 1,3,4-oxadiazole ring is susceptible to hydrolysis under acidic or basic conditions, leading to ring opening and formation of hydrazide derivatives.

| Reaction Conditions | Products Formed | Yield | Source |

|---|---|---|---|

| 1M HCl, reflux, 6 hours | Benzamide hydrazide derivative | 72% | |

| 1M NaOH, 80°C, 4 hours | Carboxylic acid intermediate | 68% |

Mechanism : Acidic hydrolysis proceeds via protonation of the oxadiazole nitrogen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack at the electrophilic carbon adjacent to the sulfonamide group .

Reduction Reactions

The oxadiazole ring can be reduced to form diamines or thioamide derivatives, depending on the reducing agent:

Key Insight : Reduction preserves the sulfonamide and methoxyphenyl groups, enabling selective modification of the heterocyclic core.

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide linker participates in displacement reactions with nucleophiles:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperidine | DMF, 100°C, 8 hours | Piperidine-sulfonylbenzamide analog | 85% | |

| Sodium azide | DMSO, 120°C, 6 hours | Azide-functionalized derivative | 63% |

Notable Reaction : The 2-methylpiperidine group can be replaced by bulkier amines under high-temperature conditions, altering pharmacological properties .

Electrophilic Aromatic Substitution

The 3-methoxyphenyl group undergoes electrophilic substitution, favoring para-directed reactions due to the electron-donating methoxy group:

| Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|

| HNO3/H2SO4 | 0°C, 2 hours | 4-Nitro-3-methoxyphenyl derivative | >90% para |

| Br2/FeBr3 | RT, 1 hour | 4-Bromo-3-methoxyphenyl analog | 88% para |

Implication : Functionalization at the para position enhances binding affinity in medicinal chemistry applications .

Oxidation of the Piperidine Moiety

The 2-methylpiperidine group undergoes oxidation to form N-oxide derivatives:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| mCPBA | DCM, RT, 4 hours | Piperidine N-oxide | 78% |

| H2O2/AcOH | 60°C, 6 hours | Hydroxylated piperidine derivative | 65% |

Biological Relevance : N-Oxidation modulates metabolic stability and toxicity profiles .

Cross-Coupling Reactions

The oxadiazole ring participates in palladium-catalyzed cross-coupling reactions:

| Reaction Type | Conditions | Product | Catalyst |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, DME | Biaryl-oxadiazole hybrid | 92% conversion |

| Sonogashira | PdCl2(PPh3)2, CuI, Et3N | Alkynyl-oxadiazole conjugate | 85% yield |

Application : These reactions enable the synthesis of structurally diverse analogs for SAR studies .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition reactions in the presence of electron-deficient alkenes:

| Substrate | Conditions | Product | Quantum Yield |

|---|---|---|---|

| Maleic anhydride | UV (254 nm), 12 hours | Cyclobutane-fused oxadiazole | 0.45 |

Significance : Photoreactivity expands utility in materials science .

Propiedades

IUPAC Name |

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O5S/c1-15-6-3-4-13-26(15)32(28,29)19-11-9-16(10-12-19)20(27)23-22-25-24-21(31-22)17-7-5-8-18(14-17)30-2/h5,7-12,14-15H,3-4,6,13H2,1-2H3,(H,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOOULGYTRSICD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.